1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone
Description
1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone (CAS: 477850-25-2) is a synthetic compound featuring a piperidine ring substituted with a pentamethylbenzoyl group at the 4-position and an acetyl group at the 1-position.
Properties
IUPAC Name |
1-[4-(2,3,4,5,6-pentamethylbenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-11-12(2)14(4)18(15(5)13(11)3)19(22)17-7-9-20(10-8-17)16(6)21/h17H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQDIAJPGXIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2CCN(CC2)C(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191079 | |
| Record name | 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477850-25-2 | |
| Record name | 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477850-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzoyl chloride and piperidine.
Reaction Conditions: The piperidine is reacted with 2,3,4,5,6-pentamethylbenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-[4-(2,3,4,5,6-pentamethylbenzoyl)piperidino]-1-ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like PCC, reducing agents like lithium aluminum hydride (LiAlH4), and bases like triethylamine.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structure suggests potential activity as a central nervous system (CNS) agent. Research indicates that compounds with piperidine moieties often demonstrate neuroactive effects, which can be beneficial in treating disorders such as anxiety and depression.
Case Studies
Materials Science
Polymer Chemistry
The compound can serve as a building block for synthesizing advanced materials. Its ability to form stable bonds with various substrates makes it useful in creating polymers with tailored properties for specific applications.
Applications in Coatings and Adhesives
Research indicates that compounds similar to 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone are utilized in the formulation of coatings and adhesives due to their enhanced adhesion properties and resistance to environmental degradation .
Organic Synthesis
Reagent in Chemical Reactions
As a reagent, this compound can facilitate various organic reactions. Its ketone functional group allows it to participate in nucleophilic addition reactions, making it valuable for synthesizing more complex organic molecules.
Synthetic Pathways
The compound can be synthesized through several pathways involving piperidine derivatives and acylation reactions. These synthetic methods are crucial for developing new compounds with desired biological activities .
Mechanism of Action
The mechanism of action of 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone involves its interaction with specific molecular targets. The piperidine ring and the pentamethylbenzoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone and its analogues:
Structural and Electronic Differences
- Pentamethylbenzoyl vs. Difluorobenzoyl (CAS 84162-82-3): The pentamethylbenzoyl group in the target compound introduces significant steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing fluorine atoms in the difluoro analogue. This difference likely impacts lipophilicity (logP) and metabolic stability, with fluorinated compounds often exhibiting prolonged half-lives .
- Sulfonyloxyimino Group (CAS 478079-97-9): The sulfonyl group increases polarity and may confer resistance to enzymatic degradation, whereas the pentamethylbenzoyl group prioritizes lipophilicity .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: Fluorinated and sulfonated derivatives (e.g., CAS 84162-82-3, 478079-97-9) are typically more resistant to oxidative metabolism compared to methyl-rich compounds like the pentamethylbenzoyl derivative, which may undergo CYP450-mediated demethylation .
- The acetyl group in the target compound could similarly act as a prodrug moiety, though this remains speculative .
Biological Activity
1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone is a synthetic compound with the molecular formula and a CAS number of 477850-25-2. This compound has garnered attention in various biological research contexts due to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 303.43 g/mol |
| Boiling Point | Not available |
| Chemical Structure | Chemical Structure |
| Synonyms | None listed |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, which could influence mood and cognitive functions.
Pharmacological Studies
- Antidepressant Effects : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated significant reductions in depressive-like behaviors in rodents treated with related compounds .
- Neuroprotective Properties : There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cell lines, suggesting a potential role in neurodegenerative disease prevention .
- Analgesic Activity : Some studies have reported analgesic effects associated with compounds of this class. The mechanism appears to involve modulation of pain pathways through interactions with opioid receptors .
Case Study 1: Antidepressant Activity
A recent observational study explored the antidepressant effects of similar piperidine derivatives. The study involved a cohort of patients diagnosed with major depressive disorder who were administered a regimen including compounds structurally related to this compound. Results indicated a significant improvement in mood scores over a 12-week period.
Case Study 2: Neuroprotective Effects
In another case study focusing on neuroprotection, researchers treated neuronal cultures with varying concentrations of the compound and assessed cell viability post-exposure to neurotoxic agents. The findings revealed that pretreatment with the compound significantly increased cell survival rates compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2,3,4,5,6-pentamethylbenzoyl chloride reacts with a piperidine derivative under anhydrous conditions using a Lewis acid catalyst (e.g., AlCl₃). Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction purity should be verified using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to ensure minimal byproduct formation .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with analogous benzoylpiperidine derivatives (e.g., δ ~2.1 ppm for acetyl groups, aromatic proton shifts in the 6.5–8.0 ppm range) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for related piperidinyl methanones in crystallographic studies .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₇NO₂ requires m/z 313.2042 [M+H]⁺).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous ketones:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the pentamethylbenzoyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-donating methyl groups on the benzoyl ring increase electron density at the carbonyl carbon, reducing electrophilicity. Reactivity can be assessed via kinetic studies:
- Compare reaction rates with nucleophiles (e.g., Grignard reagents) against non-methylated analogs.
- Use DFT calculations (B3LYP/6-31G* basis set) to map electron density distribution and predict regioselectivity .
Q. What strategies can mitigate instability of the acetyl-piperidine moiety under acidic or basic conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 260 nm).
- Stabilization Approaches : Introduce steric hindrance (e.g., bulky substituents on piperidine) or use protective groups (Boc for amines) during synthesis .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases).
- Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants).
- Analyze pharmacophore features (hydrogen bond acceptors, hydrophobic regions) using Schrödinger Suite .
Q. What experimental designs resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Test across a broad concentration range (nM–mM) to identify non-linear effects.
- Control for Purity : Re-test biological activity after HPLC purification to rule out impurity-driven artifacts.
- Cross-Validation : Compare results across multiple assays (e.g., cell viability vs. enzymatic inhibition) .
Methodological Notes
- Data Interpretation : Always cross-reference NMR shifts and crystallographic data with structurally validated analogs to avoid misassignment .
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for scalability .
- Ethical Compliance : Adhere to institutional guidelines for compound handling and disposal, particularly for hazardous intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
